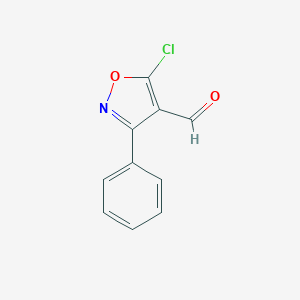

Methyl 6-methylpyridazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

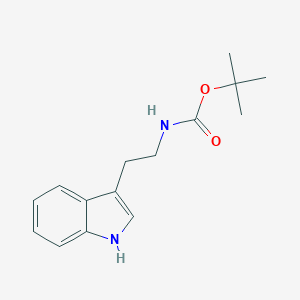

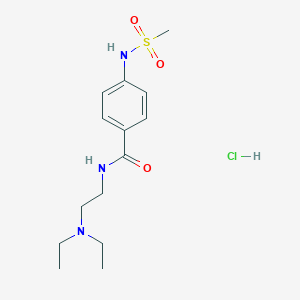

The synthesis of methyl 6-methylpyridazine-3-carboxylate involves multiple steps, including methylation, condensation, and methanolysis reactions. For instance, the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, which are related to methyl 6-methylpyridazine-3-carboxylate, involves the reaction of methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines and methanolysis in the presence of boron trifluoride etherate (Konno et al., 1992).

Molecular Structure Analysis

The molecular structure of methyl 6-methylpyridazine-3-carboxylate and its derivatives exhibits specific intermolecular interactions and tautomeric forms. These structures are influenced by methylation, leading to variations in lactam and lactim tautomers. The molecular arrangements involve hydrogen bonding and CH⋯O interactions, contributing to the compound's lipophilicity (Katrusiak et al., 2011).

Chemical Reactions and Properties

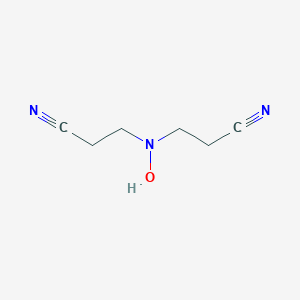

Methyl 6-methylpyridazine-3-carboxylate undergoes various chemical reactions, including bromination, methoxylation, and nucleophilic substitution, leading to the synthesis of derivatives with potential antimicrobial activities. The reactivity of these compounds is showcased in their ability to form derivatives such as oxadiazoles, triazoles, and Schiff bases, which have been explored for their antimicrobial properties (Abdel-Mohsen, 2014).

科学的研究の応用

Femtosecond Intramolecular Double Proton Transfer in Solution

The dynamics of proton transfer in photoexcited molecules in liquid solution, such as BP(OH)2 and its derivatives, were studied to understand the process's speed and mechanism. These studies are crucial for developing materials with specific photochemical properties. Methyl 6-methylpyridazine-3-carboxylate derivatives can be involved in similar intramolecular proton transfer processes, highlighting their potential applications in designing photoresponsive materials (Glasbeek, 1999).

Anticancer Applications of Analogues

Research on cantharidin and its analogues, focusing on their structure-activity relationships (SAR), mechanisms of action, and combinatory therapies, demonstrates the pharmaceutical applications of chemical analogues. By modifying specific groups within a molecule, researchers can enhance anticancer activity or reduce toxicity, which could be applicable in developing new therapies using Methyl 6-methylpyridazine-3-carboxylate derivatives (Li et al., 2022).

Resin-Bonded Restorations in Dentistry

The use of specific monomers for bonding noble metal alloys in dentistry indicates the importance of chemical compounds in developing dental materials. Methyl 6-methylpyridazine-3-carboxylate, through its potential reactivity and ability to form stable compounds, could find applications in creating new dental materials or coatings (Matsumura et al., 2011).

Antimicrobial and Anti-Biofilm Agent

Carvacrol, a natural compound, exhibits antimicrobial and anti-biofilm activities. The study of such compounds is crucial for developing new antimicrobial agents. Similarly, Methyl 6-methylpyridazine-3-carboxylate derivatives could be explored for their antimicrobial properties, contributing to the fight against resistant infections (Marchese et al., 2018).

Safety And Hazards

“Methyl 6-methylpyridazine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

The future directions for “Methyl 6-methylpyridazine-3-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve a deeper investigation into its safety and hazards, as well as potential applications in various fields .

特性

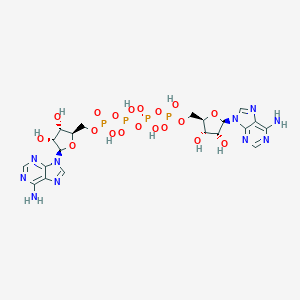

IUPAC Name |

methyl 6-methylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCQIIROGASBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543732 |

Source

|

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylpyridazine-3-carboxylate | |

CAS RN |

106584-51-4 |

Source

|

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)